Methyl [p-(phenoxy)phenyl]acetate
Description
Methyl [p-(phenoxy)phenyl]acetate is an aromatic ester characterized by a phenylacetate backbone substituted with a phenoxy group at the para position. This structural motif is common in bioactive molecules, particularly in agrochemicals and pharmaceuticals, where the phenoxy group enhances binding to biological targets or modifies physicochemical properties like solubility and stability .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(4-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
DCUCESWPRGIZQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Modified Substituents
Methoxyiminoacetate Derivatives
Compounds such as methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24) () feature a methoxyimino group instead of a simple ester. For example, methoxyimino derivatives are often explored as fungicides due to their ability to inhibit fungal enzymes .
Oxadiazolyl-Thioether Derivatives
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((3-methylbut-2-en-1-yl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6c) () incorporates an oxadiazole ring and a thioether group. The oxadiazole moiety enhances fungicidal activity by interacting with fungal cell membranes or enzymes, while the thioether group increases lipophilicity, improving membrane permeability. This compound exhibited a melting point of 89.4–90.6°C and a synthesis yield of 58.8%, suggesting moderate stability .
Sulfonamide and Sulfonate Esters
Methyl [4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate () replaces the phenoxy group with a sulfonamide linker. Sulfonamides are known for their metabolic stability and resistance to hydrolysis, making them advantageous in drug design. However, they may exhibit higher toxicity compared to ester-based compounds .
Derivatives with Aliphatic or Halogen Substituents
A. Methyl 2-(4-(chloromethyl)phenyl)acetate ()
The introduction of a chloromethyl group increases electrophilicity, enhancing reactivity in cross-coupling reactions. However, chlorine substituents may raise toxicity concerns, limiting biomedical applications .
B. Methyl p-Tolylacetate ()
This derivative features a methyl group at the para position of the phenyl ring. Such modifications are common in prodrug design to optimize pharmacokinetics .
Natural Product Analogues
Methyl [3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl]acetate (PY-4) (), isolated from Nocardiopsis spp., includes a prenyl (3-methylbut-2-en-1-yl) group. Prenylation often confers antimicrobial or anticancer activity by interfering with microbial cell walls or eukaryotic signaling pathways. This highlights the role of natural product-inspired modifications in drug discovery .
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